SCH 206272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H41Cl4N5O4 |

|---|---|

Poids moléculaire |

713.5 g/mol |

Nom IUPAC |

3,5-dichloro-N-[(2E,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide |

InChI |

InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30-/t22-,27-/m1/s1 |

Clé InChI |

UITMLIVWRRGLLR-MSBPVHBISA-N |

SMILES isomérique |

CNC(=O)C[C@H]1CCCN(C1=O)C2CCN(CC2)CC[C@H](C3=CC(=C(C=C3)Cl)Cl)/C(=N\OC)/CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |

SMILES canonique |

CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SCH 206272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active and selective antagonist of the tachykinin neurokinin (NK) receptors, specifically targeting the NK₁, NK₂, and NK₃ subtypes.[1][2] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction, through their interaction with these G-protein coupled receptors.[3] By competitively inhibiting the binding of these endogenous ligands, this compound effectively blocks their downstream signaling cascades, suggesting its therapeutic potential in diseases mediated by tachykinins, such as asthma, chronic obstructive pulmonary disease (COPD), and cough.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding affinities, functional antagonism, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency as a pan-tachykinin receptor antagonist.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Ki (nM) | Cell Line |

| Human Tachykinin NK₁ | This compound | 1.3 | CHO |

| Human Tachykinin NK₂ | This compound | 0.4 | CHO |

| Human Tachykinin NK₃ | This compound | 0.3 | CHO |

| Data from Anthes et al., 2002[1] |

Table 2: In Vitro Functional Antagonism of this compound in Isolated Tissues

| Tissue | Agonist | Receptor Target | pKb |

| Human Pulmonary Artery | [Met-O-Me] Substance P | NK₁ | 7.7 ± 0.3 |

| Human Bronchus | Neurokinin A | NK₂ | 8.2 ± 0.3 |

| Guinea Pig Vas Deferens | Substance P | NK₁ | 7.6 ± 0.2 |

| Guinea Pig Bronchus | Neurokinin A | NK₂ | 7.7 ± 0.2 |

| Data from Anthes et al., 2002[1] |

Table 3: In Vivo Efficacy of Orally Administered this compound

| Animal Model | Challenge | Endpoint | Effective Dose (mg/kg, p.o.) |

| Guinea Pig | Substance P | Airway microvascular leakage | 0.1 - 10 |

| Guinea Pig | Neurokinin A | Bronchospasm | 0.1 - 10 |

| Canine | Substance P & Neurokinin A | NK₁ and NK₂ activities | 0.1 - 3 |

| Guinea Pig | Hyperventilation | Bronchospasm | Not specified |

| Guinea Pig | Capsaicin | Cough | Not specified |

| Guinea Pig | Nebulized hypertonic saline | Airway microvascular leakage | Not specified |

| Data from Anthes et al., 2002[1] |

Signaling Pathways

Tachykinin receptors (NK₁, NK₂, and NK₃) are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of endogenous tachykinins to the receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. While the full text of the primary study by Anthes et al. (2002) was not publicly available, these protocols are based on standard and widely accepted methods for studying tachykinin receptor antagonists.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the human tachykinin NK₁, NK₂, and NK₃ receptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the cloned human tachykinin NK₁, NK₂, or NK₃ receptors are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization in a lysis buffer followed by differential centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 250 µL.

-

To each well, the following are added:

-

50 µL of a specific radioligand ([³H]-Substance P for NK₁, [¹²⁵I]-NKA for NK₂, or [¹²⁵I]-[MePhe⁷]-NKB for NK₃) at a concentration near its Kd.

-

50 µL of varying concentrations of the competitor ligand (this compound) or buffer (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).

-

150 µL of the cell membrane preparation (containing a specified amount of protein).

-

-

The plates are incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC₅₀ values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay was used to determine the ability of this compound to antagonize agonist-induced intracellular calcium mobilization in cells expressing the tachykinin receptors.

1. Cell Culture:

-

CHO cells stably expressing the human tachykinin NK₁, NK₂, or NK₃ receptors are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.

3. Compound Addition and Measurement:

-

The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A baseline fluorescence reading is established.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

A specific tachykinin receptor agonist (e.g., Substance P for NK₁, NKA for NK₂, NKB for NK₃) is added to the wells to stimulate the receptor.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

4. Data Analysis:

-

The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium response.

-

The data is used to generate concentration-response curves and calculate the potency of this compound as an antagonist.

References

The Tachykinin Antagonist SCH 206272: A Technical Guide to its Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SCH 206272, a potent antagonist for the tachykinin neurokinin (NK) receptors NK1, NK2, and NK3. This document summarizes its binding affinities, details the experimental protocols for their determination, and illustrates the associated signaling pathways.

Core Data: Receptor Binding Affinity of this compound

This compound exhibits high affinity for all three human tachykinin receptors, with a notable potency for NK2 and NK3 receptors. The equilibrium dissociation constants (Kᵢ) are summarized in the table below.

| Receptor | Kᵢ (nM) |

| Human NK1 | 1.3[1][2] |

| Human NK2 | 0.4[1][2] |

| Human NK3 | 0.3[1][2] |

These values indicate that this compound is a powerful antagonist, capable of inhibiting the binding of endogenous tachykinin ligands such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) at nanomolar concentrations.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for NK1, NK2, and NK3 receptors is typically achieved through competitive radioligand binding assays.[3] This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

I. Membrane Preparation from Cultured Cells Expressing Tachykinin Receptors

A crucial first step is the preparation of cell membranes that express the target neurokinin receptor.[4][5]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human NK1, NK2, or NK3 receptor are cultured to confluency.

-

Cell Harvest: The cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

-

Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer or sonicator.[6]

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Final Preparation: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay. The membrane preparations are then stored at -80°C until use.[6]

II. Competitive Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the following components in a final volume:

-

Prepared cell membranes expressing the target receptor.

-

A specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).

-

Varying concentrations of the unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and protease inhibitors).[6]

-

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. This filtration step separates the receptor-bound radioligand from the unbound radioligand.[3][6]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Below is a graphical representation of the general workflow for a radioligand binding assay.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[8] Upon binding of their endogenous ligands, they primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.[8]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses, including neuronal excitation and inflammation.[8]

The following diagrams illustrate the primary signaling pathway for tachykinin receptors.

The logical relationship between the components of the signaling cascade can also be visualized.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

SCH 206272: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active, and systemically available antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Its complex chemical structure and significant therapeutic potential in treating conditions mediated by tachykinins, such as asthma, cough, and chronic obstructive pulmonary disease, have made it a subject of considerable interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, a detailed (where publicly available) synthetic route, and the pharmacological properties of this compound.

Chemical Structure and Properties

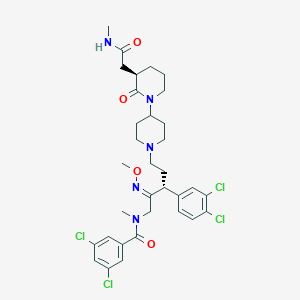

This compound, systematically named [(R,R)-1'-[5-[(3,5-dichlorobenzoyl)methylamino]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl]-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide], is a complex synthetic organic molecule.

Molecular Formula: C₃₃H₄₁Cl₄N₅O₄

Key Structural Features:

-

A central [1,4'-bipiperidine]-2-one core.

-

A stereochemically defined (R,R) configuration at the bipiperidine linkage.

-

A pentyl side chain with a (Z)-methoxyimino group and a 3,4-dichlorophenyl substituent.

-

A terminal 3,5-dichlorobenzoyl methylamino moiety.

A 2D representation of the chemical structure is provided below:

(Note: A 2D chemical structure image would be placed here in a final document. As a text-based AI, I cannot generate images directly. A simplified representation is provided in the DOT script below.)

Pharmacological Profile

This compound is a potent antagonist at all three human tachykinin receptors, exhibiting high binding affinity. The inhibitory constants (Ki) for each receptor are summarized in the table below.[1]

| Receptor | Ki (nM) |

| Human NK₁ | 1.3 |

| Human NK₂ | 0.4 |

| Human NK₃ | 0.3 |

This broad-spectrum tachykinin antagonism makes this compound a valuable tool for studying the physiological roles of tachykinins and a potential therapeutic agent for diseases where multiple tachykinin pathways are implicated.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex bipiperidine core and the stereoselective introduction of the side chain. While the exact, detailed, step-by-step protocol for the final assembly of this compound is not fully available in the public domain, key aspects of its synthesis, particularly the preparation of crucial intermediates, have been described in the scientific literature. The overall synthetic strategy is based on a convergent approach, where key fragments are synthesized separately and then coupled.

Key Synthetic Fragments

The synthesis of this compound can be conceptually broken down into the preparation of two key intermediates:

-

(3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide : This fragment constitutes the core bipiperidine structure.

-

The Pentyl Side Chain : This fragment contains the dichlorophenyl group, the methoxyimino moiety, and the terminal dichlorobenzoyl methylamino group.

Asymmetric Synthesis of the Bipiperidine Core

A crucial aspect of the synthesis is the stereoselective preparation of the (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide core. A published method for the asymmetric synthesis of this fragment on a multi-kilogram scale utilizes a diastereoselective Michael addition employing an Evans' auxiliary as the key step.

The general workflow for the synthesis of this key intermediate is outlined below:

Caption: Synthetic workflow for the asymmetric synthesis of the bipiperidine core of this compound.

Synthesis of the Side Chain and Final Coupling

The synthesis of the pentyl side chain involves several steps to introduce the required functional groups with the correct stereochemistry. The final step in the synthesis of this compound would involve the coupling of the bipiperidine core with the synthesized side chain, followed by any necessary deprotection or functional group manipulation steps.

A logical workflow for the final assembly is depicted below:

Caption: Convergent synthesis approach for the final assembly of this compound.

Experimental Protocols (Based on Published Methodologies for Analogues)

While the exact experimental details for this compound are proprietary, the following represents a generalized protocol for the key synthetic steps based on published procedures for closely related tachykinin receptor antagonists. Researchers should refer to the primary literature for specific reaction conditions.

General Experimental Conditions: All reactions were performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Anhydrous solvents were used where necessary. Reagents were purchased from commercial suppliers and used without further purification unless stated otherwise. Chromatography was performed using silica (B1680970) gel. Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. Mass spectra were obtained using electrospray ionization (ESI).

Protocol 1: Diastereoselective Michael Addition (Illustrative)

-

To a solution of the appropriate chiral auxiliary (e.g., an Evans' oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C is added a strong base (e.g., n-butyllithium).

-

The resulting enolate is then treated with a suitable Michael acceptor.

-

The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired adduct.

Protocol 2: Reductive Amination for Coupling (Illustrative)

-

To a solution of the amine-containing fragment (e.g., the bipiperidine core) and the aldehyde/ketone-containing fragment (the side chain) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added a mild acid (e.g., acetic acid).

-

A reducing agent (e.g., sodium triacetoxyborohydride) is then added portion-wise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Signaling Pathways

This compound, as a tachykinin receptor antagonist, blocks the signaling pathways initiated by the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) to their respective G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃. The general signaling cascade for these receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of this compound.

Conclusion

This compound is a highly potent and broad-spectrum tachykinin receptor antagonist with a complex and challenging chemical structure. Its synthesis relies on advanced stereoselective methods to control the multiple chiral centers. The pharmacological profile of this compound makes it an important molecule for both basic research into tachykinin signaling and for the potential development of novel therapeutics for a range of inflammatory and neurological disorders. Further research into its clinical efficacy and safety is warranted.

References

Pharmacological Profile of SCH 206272: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By antagonizing all three major tachykinin receptors, this compound presents a promising therapeutic candidate for conditions mediated by these pathways, such as asthma, chronic obstructive pulmonary disease (COPD), and cough. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vitro and in vivo functional activities, and the underlying experimental methodologies.

Introduction

Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs) of the rhodopsin family, specifically the NK₁, NK₂, and NK₃ receptors.[1] Substance P shows the highest affinity for the NK₁ receptor, NKA for the NK₂ receptor, and NKB for the NK₃ receptor.[1] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), ultimately leading to a physiological response.

This compound has been identified as a competitive antagonist at all three of these receptors, offering a broad spectrum of activity against tachykinin-mediated effects. Its oral bioavailability further enhances its potential as a therapeutic agent.

Chemical Properties

| Property | Value |

| Molecular Formula | C₃₃H₄₁Cl₄N₅O₄ |

| IUPAC Name | (3R)-1'-{4-(Z)-(3,4-dichlorophenyl)-5-[(3,5-dichlorobenzoyl)amino]-4-(methoxyimino)pentyl}-N-methyl-2-oxo-[1,4'-bipiperidine]-3-carboxamide |

| SMILES | C--INVALID-LINK--N2CC--INVALID-LINK--C--INVALID-LINK--c4ccc(Cl)c(Cl)c4 |

In Vitro Pharmacology

Receptor Binding Affinity

The affinity of this compound for the human tachykinin receptors was determined through radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors

| Receptor | Radioligand | Competitor | Kᵢ (nM) |

| NK₁ | [³H]Substance P | This compound | 1.3 |

| NK₂ | [¹²⁵I]NKA | This compound | 0.4 |

| NK₃ | [³H]Senktide | This compound | 0.3 |

Data compiled from literature.

Functional Antagonism

The functional antagonist activity of this compound was assessed in various in vitro models, including isolated tissues and cell-based assays.

Table 2: In Vitro Functional Antagonist Activity of this compound

| Preparation | Agonist | Measured Response | pKₑ |

| Human Pulmonary Artery | [Met-O-Me] Substance P (NK₁ agonist) | Relaxation | 7.7 ± 0.3 |

| Human Bronchus | Neurokinin A (NK₂ agonist) | Contraction | 8.2 ± 0.3 |

| Guinea Pig Vas Deferens | Substance P | Enhancement of electrical field stimulated contractions | 7.6 ± 0.2 |

| Guinea Pig Bronchus | Neurokinin A | Contraction | 7.7 ± 0.2 |

| Guinea Pig Ileum | Senktide (NK₃ agonist) | Contraction | - |

Data compiled from literature.

Signaling Pathway

This compound acts as an antagonist at the NK₁, NK₂, and NK₃ receptors, thereby blocking the downstream signaling cascade initiated by the binding of their respective endogenous ligands (Substance P, NKA, and NKB).

References

The Discovery and Development of SCH 206272: A Pan-Tachykinin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH 206272, chemically identified as (R,R)-1'-[5-[(3,5-dichlorobenzoyl)methylamino]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl]-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide, is a potent, orally active antagonist of all three known mammalian tachykinin receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). Developed by Schering-Plough, this compound emerged from research programs focused on identifying broad-spectrum tachykinin antagonists for the potential treatment of a variety of disorders, including respiratory and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of its biological activity.

Introduction: The Tachykinin System and Therapeutic Potential

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathophysiological processes. These peptides exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, with SP, NKA, and NKB being the respective preferred endogenous ligands. The widespread distribution of tachykinin receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, implicates their involvement in pain transmission, inflammation, smooth muscle contraction, and CNS disorders.

The potential therapeutic utility of tachykinin receptor antagonists has been an area of intense research. Antagonism of these receptors has been explored for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and inflammatory diseases such as asthma and inflammatory bowel disease. The development of a pan-antagonist, a single molecule capable of blocking all three receptor subtypes, was hypothesized to offer a broader therapeutic window for conditions where multiple tachykinins are implicated. This compound was identified as such a molecule.

Discovery and Medicinal Chemistry

The discovery of this compound was the culmination of medicinal chemistry efforts at Schering-Plough aimed at developing potent and selective tachykinin receptor antagonists. While the specific lead identification and optimization cascade for this compound is not publicly detailed, related publications from the company describe the exploration of a 2-oxo-(1,4'-bipiperidine) template as a scaffold for dual NK1/NK2 receptor antagonists. It is likely that further structural modifications and optimization of this scaffold led to the identification of this compound with its unique pan-antagonist profile. The chemical structure of this compound is presented below.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Pharmacological Profile

This compound exhibits high affinity for all three human tachykinin receptors, as determined by radioligand binding assays. Functional antagonism was confirmed through in vitro assays measuring the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the recombinant human receptors.

In Vitro Activity

The in vitro potency of this compound is summarized in the tables below.

Table 1: Radioligand Binding Affinity of this compound at Human Tachykinin Receptors

| Receptor | Radioligand | Ki (nM) |

| NK1 | [125I]Tyr8-Substance P | 1.3 |

| NK2 | [125I]NKA | 0.4 |

| NK3 | [125I]MePhe7-NKB | 0.3 |

Table 2: Functional Antagonist Activity of this compound in Isolated Tissues

| Tissue | Receptor Target | Agonist | pKb |

| Guinea Pig Ileum | NK1 | Substance P | 7.6 ± 0.2 |

| Guinea Pig Trachea | NK2 | Neurokinin A | 7.7 ± 0.2 |

| Human Pulmonary Artery | NK1 | [Sar9,Met(O2)11]-SP | 7.7 ± 0.3 |

| Human Bronchus | NK2 | Neurokinin A | 8.2 ± 0.3 |

In Vivo Preclinical Efficacy

The oral activity of this compound was demonstrated in several preclinical animal models of tachykinin-mediated effects.

Table 3: In Vivo Activity of Orally Administered this compound

| Animal Model | Species | Tachykinin-Mediated Effect | Endpoint | Effective Dose Range (mg/kg, p.o.) |

| Substance P Challenge | Guinea Pig | Airway microvascular leakage | Inhibition of Evans blue dye extravasation | 0.1 - 10 |

| Neurokinin A Challenge | Guinea Pig | Bronchospasm | Inhibition of increased pulmonary resistance | 0.1 - 10 |

| Capsaicin Challenge | Guinea Pig | Cough | Reduction in cough frequency | Not specified |

| Hypertonic Saline Challenge | Guinea Pig | Airway microvascular leakage | Inhibition of Evans blue dye extravasation | Not specified |

| Tachykinin Agonist Challenge | Dog | NK1 and NK2 receptor-mediated responses | Inhibition of agonist-induced effects | 0.1 - 3 |

Signaling Pathways

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the appropriate radioligand ([125I]Tyr8-Substance P for NK1, [125I]NKA for NK2, or [125I]MePhe7-NKB for NK3) and a range of concentrations of the unlabeled competitor, this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

General Protocol:

-

Cell Culture: CHO cells stably expressing the human NK1, NK2, or NK3 receptors are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A specific tachykinin agonist (Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium response is quantified, and the pKb value is calculated.

In Vivo Models in Guinea Pigs

5.3.1. Substance P-Induced Airway Microvascular Leakage

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting NK1 receptor-mediated plasma extravasation in the airways.

Protocol:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Evans Blue Injection: After a set pre-treatment time, Evans blue dye (an indicator of plasma protein leakage) is injected intravenously.

-

Substance P Challenge: Substance P is administered intravenously to induce microvascular leakage.

-

Tissue Collection and Dye Extraction: After a short period, the animals are euthanized, and the trachea and bronchi are removed. The Evans blue dye is extracted from the tissues.

-

Quantification: The concentration of the extracted dye is determined spectrophotometrically, and the percentage inhibition by this compound is calculated.

5.3.2. Neurokinin A-Induced Bronchospasm

Objective: To assess the in vivo efficacy of orally administered this compound in antagonizing NK2 receptor-mediated bronchoconstriction.

Protocol:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized, tracheostomized, and mechanically ventilated. Pulmonary resistance is monitored.

-

Drug Administration: this compound or vehicle is administered orally.

-

Neurokinin A Challenge: After the pre-treatment period, neurokinin A is administered intravenously to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: The increase in pulmonary resistance is measured.

-

Data Analysis: The inhibitory effect of this compound on the NKA-induced increase in pulmonary resistance is quantified.

Development and Clinical Status

This compound demonstrated a promising preclinical profile as a potent, orally active pan-tachykinin receptor antagonist. The rationale for its development was likely based on the hypothesis that blocking all three tachykinin receptors could provide a more effective treatment for complex inflammatory airway diseases like asthma and COPD, where multiple tachykinins are thought to be involved.

However, a search of publicly available clinical trial registries does not reveal any clinical trials specifically for this compound. The reasons for the apparent discontinuation of its development are not publicly known. It is possible that the compound did not meet the required safety or pharmacokinetic profiles in later preclinical studies, or that strategic decisions within Schering-Plough led to the prioritization of other candidates. The development of tachykinin antagonists by the pharmaceutical industry has been challenging, with many compounds failing to demonstrate sufficient efficacy in clinical trials for various indications, despite promising preclinical data.

Conclusion

This compound represents a significant achievement in medicinal chemistry, being a potent, orally active antagonist of all three mammalian tachykinin receptors. Its discovery and preclinical characterization provided valuable insights into the pharmacology of the tachykinin system and the potential for pan-antagonism as a therapeutic strategy. While the compound did not appear to progress to clinical development, the data generated from its study contributes to the broader understanding of tachykinin receptor biology and the challenges associated with translating preclinical findings in this area to clinical success. The detailed methodologies provided in this guide serve as a valuable resource for researchers working on the discovery and development of novel modulators of the tachykinin system.

An In-depth In Vitro Characterization of SCH 206272

For Researchers, Scientists, and Drug Development Professionals

SCH 206272 is a potent and orally active antagonist of the tachykinin NK(1), NK(2), and NK(3) receptors.[1][2] This technical guide provides a comprehensive overview of its in vitro pharmacological profile, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through radioligand binding assays and functional tissue assays, demonstrating its high affinity and potency as a tachykinin receptor antagonist.[1]

Table 1: Radioligand Binding Affinities of this compound at Human Tachykinin Receptors

| Receptor Subtype | Ligand | Cell Line | Ki (nM) |

| Human NK(1) | This compound | CHO | 1.3 |

| Human NK(2) | This compound | CHO | 0.4 |

| Human NK(3) | This compound | CHO | 0.3 |

| Data sourced from experiments measuring the inhibition of binding at cloned human tachykinin receptors expressed in Chinese hamster ovary (CHO) cells.[1] |

Table 2: Functional Antagonist Potency of this compound in Isolated Tissues

| Tissue Preparation | Agonist | Receptor Target | pKb |

| Human Pulmonary Artery | [Met-O-Me] Substance P | NK(1) | 7.7 ± 0.3 |

| Human Bronchus | Neurokinin A | NK(2) | 8.2 ± 0.3 |

| Guinea Pig Vas Deferens | Substance P | NK(1) | 7.6 ± 0.2 |

| Guinea Pig Bronchus | Neurokinin A | NK(2) | 7.7 ± 0.2 |

| Guinea Pig Ileum | Senktide | NK(3) | Not specified |

| pKb values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of the agonist.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

1. Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

Chinese hamster ovary (CHO) cells stably expressing the cloned human NK(1), NK(2), or NK(3) receptors are cultured under standard conditions.

-

Cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay Protocol:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK(1), [³H]-Neurokinin A for NK(2), or [³H]-Senktide for NK(3)).

-

Add increasing concentrations of this compound to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist.

-

Cell Preparation:

-

CHO cells expressing the human NK(1), NK(2), or NK(3) receptors are plated in black-walled, clear-bottom microplates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

-

-

Assay Protocol:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of the appropriate agonist (e.g., Substance P for NK(1), Neurokinin A for NK(2), or Senktide for NK(3)).

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

The ability of this compound to inhibit the agonist-induced calcium mobilization is used to determine its functional antagonist potency.

-

3. Isolated Tissue Functional Assays

These experiments use isolated tissues to assess the functional consequences of receptor antagonism in a more physiologically relevant system.

-

Tissue Preparation:

-

Tissues such as human pulmonary artery, human bronchus, guinea pig vas deferens, guinea pig bronchus, and guinea pig ileum are dissected and mounted in organ baths.[1]

-

The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissues are connected to isometric force transducers to measure changes in muscle tension.

-

-

Assay Protocol:

-

Allow the tissues to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to a specific agonist (e.g., [Met-O-Me] Substance P for human pulmonary artery relaxation, Neurokinin A for human bronchus contraction).[1]

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined time.

-

Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

The antagonist potency (pKb) is determined from the rightward shift in the agonist concentration-response curve caused by the antagonist.

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in antagonizing tachykinin receptor-mediated signaling.

Caption: Tachykinin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline the general workflows for the key in vitro assays.

Caption: General workflow for a radioligand competitive binding assay.

Caption: General workflow for an isolated tissue functional assay.

References

SCH 206272: A Technical Guide to its Binding Characteristics at Neurokinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SCH 206272, a potent antagonist of neurokinin (NK) receptors. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Executive Summary

This compound is a high-affinity antagonist that targets all three subtypes of the human neurokinin receptor family: NK1, NK2, and NK3. Its potent inhibitory action is demonstrated by low nanomolar inhibition constants (Ki). While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates are not extensively reported in publicly available literature, the existing affinity data underscores its significant potential in research and therapeutic development. This guide will focus on the well-established binding affinity of this compound and the methodologies employed for its characterization.

Quantitative Binding Affinity Data

The binding affinity of this compound for human neurokinin receptors has been determined through competitive radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human NK1 | [¹²⁵I]-Substance P | CHO | 1.3 | |

| Human NK2 | [¹²⁵I]-Neurokinin A | CHO | 0.4 | |

| Human NK3 | [¹²⁵I]-Neurokinin B | CHO | 0.3 |

Table 1: Binding Affinity of this compound for Human Neurokinin Receptors.

Experimental Protocols

The determination of the binding affinity of this compound is primarily achieved through competitive radioligand binding assays. The following is a detailed description of a typical protocol based on the available literature.

Cell Culture and Membrane Preparation

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the cloned human NK1, NK2, or NK3 receptors are cultured to confluency.

-

Cell Harvesting : The cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Homogenization : The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer or sonicator.

-

Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Final Preparation : The membrane pellet is washed and resuspended in the assay buffer. The total protein concentration is determined using a standard protein assay, such as the BCA assay.

Competitive Radioligand Binding Assay

-

Assay Components : The assay is typically performed in a 96-well plate format and includes:

-

Cell Membranes : A specific amount of the prepared cell membrane homogenate.

-

Radioligand : A fixed concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [¹²⁵I]-Substance P for NK1).

-

Competitor (this compound) : A range of concentrations of this compound.

-

Non-specific Binding Control : A high concentration of a non-radiolabeled endogenous ligand (e.g., Substance P) to determine non-specific binding.

-

Total Binding Control : Contains only the cell membranes and the radioligand.

-

-

Incubation : The assay plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Neurokinin 1 (NK1) Receptor Signaling Pathway

The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Upon activation, it initiates a signaling cascade that leads to various physiological responses.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Conclusion

The Preclinical Pharmacodynamics of SCH 206272: A Tachykinin NK1, NK2, and NK3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical pharmacodynamics of SCH 206272, a potent and orally active antagonist of tachykinin NK1, NK2, and NK3 receptors. The data presented herein is primarily derived from a pivotal study by Anthes et al. (2002), published in the European Journal of Pharmacology. This document is intended to serve as a detailed technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, potency, and efficacy in various preclinical models.

Introduction to Tachykinins and this compound

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. These receptors are implicated in numerous physiological and pathophysiological processes, including inflammation, pain, smooth muscle contraction, and central nervous system functions. Consequently, tachykinin receptor antagonists have been investigated for their therapeutic potential in various diseases.

This compound is a novel small molecule that has demonstrated potent and competitive antagonism at all three tachykinin receptors. Its preclinical profile suggests potential therapeutic applications in conditions where tachykinins are believed to play a significant role.

In Vitro Pharmacodynamics

The in vitro activity of this compound was characterized through receptor binding assays and functional cell-based assays.

Receptor Binding Affinity

This compound demonstrated high affinity for human NK1, NK2, and NK3 receptors expressed in Chinese Hamster Ovary (CHO) cells. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor | Radioligand | Ki (nM) |

| Human NK1 | [¹²⁵I]Substance P | 1.3 |

| Human NK2 | [¹²⁵I]Neurokinin A | 0.4 |

| Human NK3 | [¹²⁵I]Neurokinin B | 0.3 |

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors. Data from Anthes et al., 2002.[1]

Functional Antagonism in Cell-Based Assays

The functional antagonist activity of this compound was assessed by its ability to inhibit agonist-induced intracellular calcium mobilization in CHO cells expressing the human tachykinin receptors.

| Receptor | Agonist | IC₅₀ (nM) |

| Human NK1 | Substance P | 2.5 |

| Human NK2 | Neurokinin A | 1.2 |

| Human NK3 | Neurokinin B | 0.8 |

Table 2: Functional Antagonist Activity of this compound in CHO Cells. Data from Anthes et al., 2002.

Functional Antagonism in Isolated Tissues

The antagonist potency of this compound was further evaluated in isolated tissue preparations from both human and guinea pig. The pKb values, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, are presented below.

| Tissue | Species | Receptor Target | Agonist | pKb |

| Pulmonary Artery | Human | NK1 | [Sar⁹,Met(O₂)¹¹]Substance P | 7.7 ± 0.3 |

| Bronchus | Human | NK2 | Neurokinin A | 8.2 ± 0.3 |

| Vas Deferens | Guinea Pig | NK1 | Substance P | 7.6 ± 0.2 |

| Bronchus | Guinea Pig | NK2 | Neurokinin A | 7.7 ± 0.2 |

| Ileum | Guinea Pig | NK3 | Senktide | Not Determined |

Table 3: Functional Antagonism of this compound in Isolated Tissues. Data from Anthes et al., 2002.[1]

In Vivo Pharmacodynamics

The in vivo efficacy of orally administered this compound was investigated in various animal models of tachykinin-mediated responses.

Guinea Pig Models

In guinea pigs, this compound demonstrated dose-dependent inhibition of various tachykinin-induced effects.

| Model | Agonist/Stimulus | Endpoint | Dose Range (mg/kg, p.o.) | Effect |

| Airway Microvascular Leakage | Substance P | Evans blue dye extravasation | 0.1 - 10 | Dose-dependent inhibition |

| Bronchoconstriction | Neurokinin A | Increased airway resistance | 0.1 - 10 | Dose-dependent inhibition |

| Capsaicin-induced Cough | Capsaicin (B1668287) | Number of coughs | 1 - 10 | Significant reduction |

| Antigen-induced Airway Responses | Ovalbumin | Eosinophil infiltration and late-phase bronchoconstriction | 10 | Significant inhibition |

Table 4: In Vivo Efficacy of this compound in Guinea Pig Models. Data from Anthes et al., 2002.[1]

Canine Model

The activity of this compound was also assessed in a canine model of airway responsiveness.

| Model | Agonist | Endpoint | Dose (mg/kg, i.v.) | Effect |

| Airway Responsiveness | Substance P | Increased airway resistance | 0.3 | Significant inhibition |

| Airway Responsiveness | Neurokinin A | Increased airway resistance | 0.3 | Significant inhibition |

Table 5: In Vivo Efficacy of this compound in a Canine Model. Data from Anthes et al., 2002.

Experimental Protocols

Receptor Binding Assays

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1, NK2, or NK3 receptor.

-

Radioligands: [¹²⁵I]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, and [¹²⁵I]Neurokinin B for NK3.

-

Procedure: Cell membranes were incubated with the respective radioligand in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled agonist. Bound radioactivity was separated from free radioligand by filtration and quantified using a gamma counter.

-

Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

-

Cell Lines: CHO cells expressing human NK1, NK2, or NK3 receptors.

-

Fluorescent Dye: Fura-2 AM.

-

Procedure: Cells were loaded with Fura-2 AM and then exposed to an agonist (Substance P, NKA, or NKB) in the presence or absence of this compound. Changes in intracellular calcium concentration were measured by monitoring the fluorescence ratio at 340/380 nm.

-

Data Analysis: IC₅₀ values were determined from concentration-response curves.

Isolated Tissue Experiments

-

Tissues: Human pulmonary artery and bronchus, guinea pig vas deferens, bronchus, and ileum.

-

Procedure: Tissues were mounted in organ baths and changes in tissue tension were recorded. Cumulative concentration-response curves to the appropriate agonist were generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: pKb values were calculated using the Schild equation.

In Vivo Models

-

Animals: Male Hartley guinea pigs and beagle dogs.

-

Substance P-induced Airway Microvascular Leakage (Guinea Pig): Anesthetized guinea pigs were administered Evans blue dye intravenously. Substance P was then administered, and the amount of dye extravasation into the tracheal tissue was quantified. This compound was given orally prior to Substance P challenge.

-

Neurokinin A-induced Bronchoconstriction (Guinea Pig): Anesthetized and mechanically ventilated guinea pigs were challenged with intravenous NKA. The increase in airway resistance was measured. This compound was administered orally before the NKA challenge.

-

Capsaicin-induced Cough (Guinea Pig): Conscious guinea pigs were exposed to a capsaicin aerosol, and the number of coughs was counted. This compound was given orally prior to capsaicin exposure.

-

Antigen-induced Airway Responses (Guinea Pig): Ovalbumin-sensitized guinea pigs were challenged with aerosolized ovalbumin. Airway responses (early and late-phase bronchoconstriction) and cellular infiltration in bronchoalveolar lavage fluid were assessed. This compound was administered orally before the antigen challenge.

-

Airway Responsiveness (Canine): Anesthetized and ventilated dogs were challenged with intravenous Substance P or NKA, and changes in pulmonary resistance were measured. This compound was administered intravenously.

Visualizations

Signaling Pathway of Tachykinin Receptors

Caption: Tachykinin receptor signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Functional Antagonism

Caption: Workflow for determining the in vitro functional antagonism of this compound.

Logical Relationship in In Vivo Guinea Pig Models

Caption: Logical flow of in vivo efficacy studies of this compound in guinea pigs.

Conclusion

The preclinical data for this compound demonstrate that it is a potent, orally active, and competitive antagonist of all three tachykinin receptors. It exhibits high affinity in receptor binding assays and effectively inhibits agonist-induced functional responses in both cell-based and isolated tissue models. Furthermore, oral administration of this compound leads to significant inhibition of tachykinin-mediated responses in relevant in vivo models of airway inflammation and hyperreactivity. These findings highlight the potential of this compound as a therapeutic agent for diseases where tachykinins are key pathological mediators. This comprehensive preclinical pharmacodynamic profile provides a strong foundation for further investigation and development.

References

SCH 206272: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCH 206272, a potent and orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. This document consolidates key molecular data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

Core Molecular and Physicochemical Properties

This compound is a non-peptide antagonist with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₃₃H₄₁Cl₄N₅O₄[1] |

| Molecular Weight | 713.52 g/mol [1] |

| CAS Number | 226915-43-1[1] |

Tachykinin Receptor Antagonism

This compound demonstrates high affinity for human tachykinin receptors, as determined by radioligand binding assays. The inhibition constants (Ki) highlight its potent and relatively balanced antagonism across the three receptor subtypes.

| Receptor Subtype | Ki (nM) |

| Human NK₁ | 1.3[2] |

| Human NK₂ | 0.4[2] |

| Human NK₃ | 0.3[2] |

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors (NK₁, NK₂, and NK₃) are members of the G-protein coupled receptor (GPCR) superfamily.[3] Their activation by endogenous ligands—Substance P (SP) for NK₁, Neurokinin A (NKA) for NK₂, and Neurokinin B (NKB) for NK₃—initiates a cascade of intracellular signaling events.[4] The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to the NK₁, NK₂, and NK₃ receptors. The general principle involves a competitive binding reaction between a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled test compound (this compound) for the receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NK₁, NK₂, or NK₃ receptor are cultured to confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[6]

-

To each well, add:

-

150 µL of the cell membrane suspension (typically 5-20 µg of protein).[6]

-

50 µL of this compound at various concentrations (or buffer for total binding, or a saturating concentration of an unlabeled ligand for non-specific binding).

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

For NK₁ receptors: [³H]Substance P.

-

For NK₂ receptors: [¹²⁵I]Neurokinin A.

-

For NK₃ receptors: [³H]Senktide.

-

-

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.[7]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by tachykinin receptor agonists.

1. Cell Preparation:

-

CHO cells stably expressing the human NK₁, NK₂, or NK₃ receptor are seeded into 96- or 384-well black, clear-bottom plates and cultured overnight.[7][8]

-

On the day of the assay, the culture medium is removed.

2. Dye Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8]

-

The plate is incubated for approximately 60 minutes at 37°C in the dark to allow for dye uptake.[8]

-

After incubation, the cells are washed to remove excess dye.

3. Assay Protocol:

-

The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR).

-

A baseline fluorescence reading is established.

-

This compound at various concentrations is added to the wells and pre-incubated with the cells.

-

A fixed concentration of the respective tachykinin receptor agonist is then added to stimulate the cells:

-

For NK₁: Substance P

-

For NK₂: Neurokinin A

-

For NK₃: Senktide[9]

-

-

The fluorescence intensity is monitored kinetically in real-time.

4. Data Analysis:

-

The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.

-

The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC₅₀ value is determined.

In Vivo Models in Guinea Pigs

Guinea pigs are a relevant animal model for studying the effects of tachykinin receptor antagonists on airway function.

1. Substance P-Induced Airway Microvascular Leakage:

-

Guinea pigs are anesthetized, and Evans blue dye (an indicator of plasma extravasation) is injected intravenously.

-

This compound or vehicle is administered orally at desired doses.

-

After a pre-treatment period, Substance P is administered intravenously to induce microvascular leakage in the airways.

-

The animals are then euthanized, and the airways are perfused to remove intravascular dye.

-

The amount of Evans blue dye that has extravasated into the airway tissue is extracted and quantified spectrophotometrically.

-

The ability of this compound to inhibit this leakage is assessed.

2. Neurokinin A-Induced Bronchospasm:

-

Guinea pigs are anesthetized and mechanically ventilated.[10]

-

Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

-

This compound or vehicle is administered orally.

-

After a defined period, Neurokinin A is administered intravenously to induce bronchospasm.[2]

-

The increase in pulmonary inflation pressure is recorded, and the inhibitory effect of this compound is determined.

3. Capsaicin-Induced Cough and Airway Microvascular Leakage:

-

Conscious guinea pigs are placed in a plethysmograph to monitor respiratory activity and coughs.[11]

-

This compound or vehicle is administered orally.

-

The animals are exposed to an aerosol of capsaicin (B1668287) to induce coughing and airway microvascular leakage.[11]

-

The number of coughs is counted, and microvascular leakage can be assessed as described above.

-

The efficacy of this compound in reducing these responses is evaluated.

Conclusion

This compound is a potent, orally active antagonist of all three tachykinin receptors. Its pharmacological profile has been extensively characterized through a combination of in vitro binding and functional assays, as well as in vivo models of airway inflammation and hyperreactivity. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of tachykinin pharmacology and drug development.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin receptor - Wikipedia [en.wikipedia.org]

- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parainfluenza 3-Induced Cough Hypersensitivity in the Guinea Pig Airways | PLOS One [journals.plos.org]

The Role of SCH 206272 in Elucidating Tachykinin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are integral to a myriad of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Their actions are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Understanding the intricate signaling cascades initiated by tachykinin receptor activation is paramount for the development of novel therapeutics. SCH 206272 has emerged as a potent and selective antagonist for all three tachykinin receptors, making it an invaluable tool for dissecting these pathways. This technical guide provides an in-depth overview of this compound, including its binding affinities, detailed experimental protocols for its use in studying tachykinin signaling, and visual representations of the involved pathways and experimental workflows.

Introduction to this compound

This compound is a non-peptide, orally active antagonist of the NK1, NK2, and NK3 tachykinin receptors. Its ability to potently inhibit the binding of natural tachykinin ligands to their respective receptors allows for the precise investigation of the downstream consequences of receptor blockade. This makes this compound a critical pharmacological tool for in vitro and in vivo studies aimed at understanding the role of tachykinin signaling in various physiological systems and disease models.

Quantitative Data: Binding Affinity of this compound

The efficacy of this compound as a pan-tachykinin receptor antagonist is underscored by its high binding affinity for the human NK1, NK2, and NK3 receptors. The following table summarizes the key quantitative data for this compound.

| Receptor | Ligand Displaced | Ki (nM) | Cell Line | Reference |

| Human NK1 | Substance P | 1.3 | CHO | [1][2] |

| Human NK2 | Neurokinin A | 0.4 | CHO | [1][2] |

| Human NK3 | Neurokinin B | 0.3 | CHO | [1][2] |

Table 1: Binding affinities (Ki) of this compound for human tachykinin receptors expressed in Chinese Hamster Ovary (CHO) cells.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate tachykinin signaling pathways.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for tachykinin receptors by measuring its ability to displace a radiolabeled ligand.

3.1.1. Materials

-

Membrane preparations from cells expressing the target tachykinin receptor (e.g., CHO-hNK1, CHO-hNK2, or CHO-hNK3).

-

Radioligand: [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, or [3H]-SR142801 for NK3.

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM of the natural ligand).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a key downstream event in tachykinin receptor signaling.[3]

3.2.1. Materials

-

CHO cells stably expressing the target tachykinin receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Tachykinin receptor agonist (e.g., Substance P for NK1, NKA for NK2, NKB for NK3).

-

This compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

3.2.2. Procedure

-

Cell Plating: Seed the cells into the microplates and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the agonist in assay buffer in a separate compound plate.

-

Assay Measurement:

-

Place both the cell plate and the compound plate into the fluorescent plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the agonist to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for this compound.

Mandatory Visualizations

Tachykinin Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by tachykinin binding to its Gq-coupled receptor and the inhibitory point of this compound.

Experimental Workflow for Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing a tachykinin receptor antagonist like this compound.

Conclusion